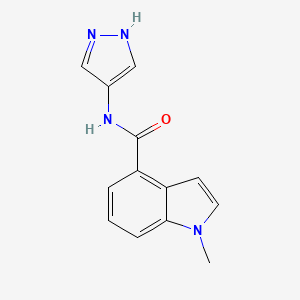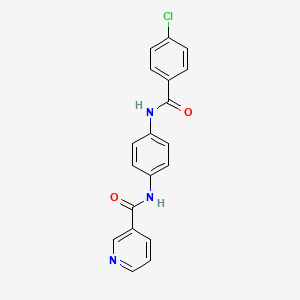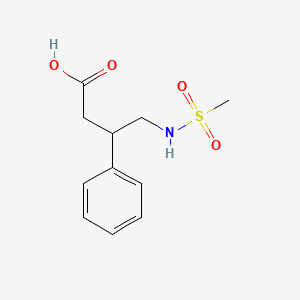
1-methyl-N-(1H-pyrazol-4-yl)indole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(1H-pyrazol-4-yl)indole-4-carboxamide, also known as MPI-0479605, is a small-molecule inhibitor that has been studied extensively for its potential therapeutic applications. This compound has been found to have promising effects in various scientific research studies, and its mechanism of action has been investigated in detail.
Wirkmechanismus
1-methyl-N-(1H-pyrazol-4-yl)indole-4-carboxamide works by binding to a specific site on the TBK1 protein, thereby inhibiting its activity. This leads to a reduction in the production of pro-inflammatory cytokines and other immune-related molecules, which can help to alleviate the symptoms of various diseases. Additionally, this compound has been found to have anti-tumor effects, potentially by inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-methyl-N-(1H-pyrazol-4-yl)indole-4-carboxamide has been shown to have various biochemical and physiological effects in laboratory experiments. For example, it has been found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the development of various inflammatory diseases. Additionally, this compound has been found to induce cell death in cancer cells, potentially by disrupting the normal functioning of the cell cycle.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-methyl-N-(1H-pyrazol-4-yl)indole-4-carboxamide is its specificity for the TBK1 protein, which allows for targeted inhibition of this pathway without affecting other cellular processes. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are numerous future directions for research on 1-methyl-N-(1H-pyrazol-4-yl)indole-4-carboxamide and its potential therapeutic applications. One area of interest is the development of more potent analogs of this compound, which may have greater efficacy in the treatment of various diseases. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in clinical trials, in order to determine its potential as a therapeutic agent. Finally, research on the mechanism of action of 1-methyl-N-(1H-pyrazol-4-yl)indole-4-carboxamide may lead to the identification of new targets for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-methyl-N-(1H-pyrazol-4-yl)indole-4-carboxamide involves several steps, including the reaction of 4-bromoindole with 1-methyl-1H-pyrazole-4-carboxamide, followed by the addition of various reagents and solvents. This process has been optimized for maximum yield and purity, and has been used in numerous laboratory experiments.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-(1H-pyrazol-4-yl)indole-4-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have promising effects in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In particular, this compound has been shown to inhibit the activity of a protein called TBK1, which is involved in the regulation of immune responses and cell growth.
Eigenschaften
IUPAC Name |
1-methyl-N-(1H-pyrazol-4-yl)indole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-17-6-5-10-11(3-2-4-12(10)17)13(18)16-9-7-14-15-8-9/h2-8H,1H3,(H,14,15)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVFVQOJNIFPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NC3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(1H-pyrazol-4-yl)indole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-3-methylbut-2-en-1-one](/img/structure/B6641863.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B6641866.png)

![2-[4-(4-Methoxyphenyl)butanoylamino]butanedioic acid](/img/structure/B6641881.png)
![(2S)-2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B6641885.png)
![(2S)-2-[3-(3-bromophenyl)propanoylamino]propanoic acid](/img/structure/B6641896.png)
![4-[[(2S)-2-aminopropanoyl]amino]-N,3-dimethylbenzamide](/img/structure/B6641900.png)
![(2S)-2-[[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B6641901.png)
![(E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B6641909.png)
![(2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B6641913.png)



![5-methyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide](/img/structure/B6641976.png)